molecular formula C10H15NO2S B2663045 Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate CAS No. 2319786-68-8

Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate

Cat. No.: B2663045
CAS No.: 2319786-68-8
M. Wt: 213.3
InChI Key: QFSHGTHDERCILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry, enabling the systematic exploration of sulfur-containing aromatic systems. Carbamates, first synthesized in the mid-19th century, gained prominence due to their stability and versatility in organic synthesis. The fusion of these two domains—thiophene derivatives and carbamate chemistry—emerged in the late 20th century, driven by the need for thermally stable compounds with tunable electronic properties.

This compound likely originated from methodologies developed for analogous structures, such as tert-butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate, which employs carbamate-protected amines and alkylation strategies. Early synthetic routes borrowed from classical thiophene functionalization techniques, including Friedel-Crafts alkylation and nucleophilic substitution, adapted to accommodate steric hindrance from the branched propyl group.

Significance in Thiophene-Based Carbamate Chemistry

The compound’s significance stems from three key features:

  • Aromatic Stability : The thiophene ring provides aromatic character comparable to benzene but with distinct electronic properties due to sulfur’s electronegativity.
  • Carbamate Reactivity : The methyl carbamate group (-OCONHCH₃) introduces hydrogen-bonding capability and resistance to hydrolysis under mild conditions, as demonstrated in 1-propyl (4-methylphenyl)carbamate syntheses.
  • Steric Effects : The 2-methyl-2-propyl branching imposes steric constraints that influence regioselectivity in further derivatization, a property leveraged in asymmetric catalysis.

Comparative studies with selenophene and furan analogs reveal that sulfur’s polarizability enhances charge-transfer interactions in materials applications, while the carbamate group improves solubility in polar aprotic solvents.

Structural Relationship to Other Thiophene Derivatives

The compound occupies a niche between simple thiophenes and complex carbamate-protected amines:

Feature This compound tert-Butyl Carbamate Derivatives Unsubstituted Thiophene
Aromatic System Thiophene ring Absent Thiophene ring
Functional Group Methyl carbamate tert-Butyl carbamate None
Steric Environment Highly branched Moderate branching Planar
Thermal Stability >200°C (decomp.) ~180°C 84°C (bp)

The 3-thienyl substitution pattern distinguishes it from 2-thienyl analogs, altering electronic conjugation pathways. Nuclear magnetic resonance (NMR) studies of related compounds show upfield shifts for protons adjacent to the carbamate group, suggesting electron-withdrawing effects.

Current Research Landscape and Knowledge Gaps

Recent advances focus on three domains:

  • Materials Science : Thiophene-carbamate hybrids are being tested as organic semiconductors, leveraging sulfur’s electron-donating capacity and the carbamate’s self-assembly properties.
  • Medicinal Chemistry : Carbamates serve as prodrug motifs, with the methyl group offering metabolic stability compared to bulkier tert-butyl variants.
  • Catalysis : The steric bulk of the 2-methylpropyl chain enables enantioselective induction in palladium-catalyzed cross-couplings, though yields remain suboptimal (<60%).

Critical knowledge gaps include:

  • Limited data on the compound’s photophysical properties (e.g., fluorescence quantum yield).
  • Unexplored potential in CO₂ utilization chemistry, despite successes with 1-propyl carbamates.
  • Need for greener syntheses—current methods rely on stoichiometric reagents like NaH and DIBAL-H.

Properties

IUPAC Name

methyl N-(2-methyl-2-thiophen-3-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,7-11-9(12)13-3)8-4-5-14-6-8/h4-6H,7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSHGTHDERCILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OC)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate typically involves the reaction of a thiophene derivative with a carbamate precursor. One common method is the condensation reaction between a thiophene-containing aldehyde and a carbamate under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • Thiophene vs. Phenylthio/Phenyl Groups : The thiophen-3-yl group in the target compound may offer better π-stacking interactions compared to phenylthio (as in ) but lower electron-withdrawing effects than iodoalkynyl groups (e.g., IPPC in ) .
  • Branching vs.
  • Lipophilicity : Compounds like Ethyl methyl(3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propyl)carbamate () exhibit higher molecular weights and lipophilicity due to naphthalene, which may enhance membrane permeability compared to the target compound .
Key Findings:
  • Antimicrobial Potential: While the target compound’s activity is unreported, structural analogs like IPPC () show strong biocidal effects, suggesting thiophene carbamates may share similar properties .
  • Toxicity : Methyl (3-hydroxyphenyl)-carbamate () requires strict safety protocols (GHS 1.0), whereas thiophene derivatives are generally safer .

Physicochemical Data Comparison

  • Spectroscopic Confirmation : Analogs in and use NMR (e.g., ¹H NMR at 400 MHz) and HRMS for structural validation, which would apply to the target compound .
  • Thermal Stability : Branched carbamates (e.g., tert-butyl derivatives in ) exhibit higher stability than linear-chain analogs, a trait likely shared by the target compound .

Biological Activity

Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, influencing various biochemical pathways involved in disease processes. The thiophene moiety in the compound plays a crucial role in these interactions, affecting various signaling pathways.

The mechanism of action involves the compound's interaction with enzymes and receptors:

  • Enzyme Inhibition : this compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can interact with cellular receptors, altering their activity and leading to downstream effects such as apoptosis or cell cycle arrest.
  • Cytokine Regulation : Evidence suggests that it can modulate pro-inflammatory cytokines, contributing to its anti-inflammatory properties alongside its anticancer effects.

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Induction of Apoptosis

A study examining the effects on human cancer cell lines found that the compound significantly reduced cell viability in a dose-dependent manner. The study reported IC50 values indicating effective concentrations for inducing apoptosis:

Cell LineIC50 (µM)MechanismReference
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown activity against various bacterial strains, although specific results regarding its efficacy against resistant strains need further exploration.

Summary of Antimicrobial Studies

Research has indicated that derivatives of this compound exhibit moderate to good antibacterial potency, often outperforming reference drugs such as ampicillin and streptomycin.

Bacterial StrainActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusGood
Streptococcus pneumoniaeModerate

Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : A study highlighted its potential as an anticancer agent, demonstrating cytotoxic effects on various cancer cell lines through apoptosis induction.
  • Antimicrobial Efficacy : Another investigation focused on its ability to inhibit bacterial growth, showing promise against both gram-positive and gram-negative bacteria.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for Methyl (2-methyl-2-(thiophen-3-yl)propyl)carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A practical approach involves reacting a thiophene-containing precursor with a carbamate-forming reagent, such as an anhydride or chloroformate, under anhydrous conditions. For example, analogous syntheses of carbamate derivatives (e.g., compound 2 in ) utilized reflux in dry CH₂Cl₂ with nitrogen protection, achieving 67% yield after HPLC purification . Optimization may include:

  • Temperature Control: Prolonged reflux (e.g., 12–24 hours) ensures complete acylation of the amine group.
  • Purification: Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) effectively removes unreacted starting materials .
  • Protecting Groups: Introducing tert-butyl or benzyl groups to the amine precursor could mitigate side reactions, as seen in related carbamate syntheses .

Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm). Compare shifts with structurally similar compounds (e.g., compound 2 in ) .
  • IR Spectroscopy: Look for C=O stretches (~1700 cm⁻¹) and NH/OH absorptions (~3300 cm⁻¹) to verify carbamate formation .
  • Melting Point: Consistent melting points (e.g., 213–226°C for analogous carbamates) indicate purity .
  • HPLC/MS: Use a C18 column with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks .

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving the three-dimensional structure of this compound, especially considering potential disorder in the thiophene moiety?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (e.g., <1.0 Å) is essential to resolve disorder. Use synchrotron sources if twinning or low symmetry is observed .
  • Refinement: SHELXL () allows for robust handling of disordered atoms via PART and SIMU instructions. For thiophene ring disorder, apply split positions with occupancy refinement .
  • Visualization: ORTEP-3 () can model thermal ellipsoids and highlight torsional angles between the carbamate and thiophene groups .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shift variations) between synthesized batches of this compound?

Methodological Answer:

  • Solvent Effects: Ensure consistent use of deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), as polar solvents may shift NH proton signals .
  • Conformational Analysis: Variable-temperature NMR (e.g., 25°C to −60°C) can reveal dynamic processes (e.g., rotamer interconversion) causing split peaks .
  • Impurity Profiling: LC-MS/MS can identify trace byproducts (e.g., hydrolyzed carbamates or oxidized thiophenes) that skew integrations .

Q. What computational methods complement experimental data in predicting the reactivity and stability of this compound under different pH conditions?

Methodological Answer:

  • DFT Calculations: Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level to identify nucleophilic sites (e.g., carbamate carbonyl) prone to hydrolysis .
  • pKa Prediction: Tools like ACD/Labs or MarvinSuite estimate the protonation state of the carbamate NH group, which influences stability at physiological pH .
  • MD Simulations: Simulate solvation in explicit water to assess aggregation tendencies or membrane permeability .

Q. Are there documented challenges in the regioselective functionalization of the thiophene ring in this compound, and how can they be mitigated?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro groups) at the 2-position of thiophene to favor electrophilic substitution at the 5-position .
  • Cross-Coupling Catalysts: Palladium-mediated Suzuki-Miyaura reactions can functionalize the 3-thiophenyl group selectively, as demonstrated in related aryl carbamates .
  • Protection/Deprotection: Temporarily block the carbamate NH with a Boc group to prevent undesired side reactions during thiophene modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.